Tyr3-Octreotate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H64N10O12S2 |

|---|---|

Molecular Weight |

1049.2 g/mol |

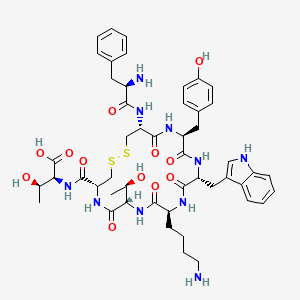

IUPAC Name |

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |

InChI Key |

QGZGIBMEBJNHKH-XNHQACNRSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tyr3-Octreotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyr3-Octreotate, a synthetic somatostatin analog, is a cornerstone of peptide receptor radionuclide therapy (PRRT), particularly for neuroendocrine tumors (NETs). Its therapeutic efficacy is rooted in its high-affinity binding to somatostatin receptor subtype 2 (SSTR2), which is markedly overexpressed on the cell surface of various tumors. When chelated with a therapeutic radionuclide such as Lutetium-177 (as in [¹⁷⁷Lu]Lu-DOTA-TATE, Lutathera®), this compound serves as a highly specific vehicle for targeted radiation delivery. This guide provides a detailed examination of its mechanism of action, from receptor binding and signal transduction to cellular internalization and subsequent cytotoxic effects. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action

The therapeutic action of radiolabeled this compound is a multi-step process that leverages the unique physiology of SSTR2-expressing tumor cells. The core mechanism can be dissected into three primary phases: Receptor Binding, Internalization, and Radionuclide-Induced Cytotoxicity.

Receptor Binding and Selectivity

This compound is an octapeptide analog of the natural hormone somatostatin.[1] It is most commonly complexed with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to stably incorporate a radionuclide, forming DOTA-TATE.[2] The resulting compound, for instance [¹⁷⁷Lu]Lu-DOTA-TATE, functions as a radiopharmaceutical.[1]

The primary molecular target of this compound is the somatostatin receptor (SSTR), a family of five G-protein coupled receptors (GPCRs).[3][4] this compound demonstrates the highest affinity for the SSTR2 subtype, which is densely expressed in the majority of well-differentiated neuroendocrine tumors. This high-affinity interaction is critical for the selective accumulation of the radiopharmaceutical in tumor tissue, minimizing exposure to healthy cells. In vitro studies have confirmed that this compound has a higher affinity for the SSTR2 receptor compared to its predecessor, Tyr3-octreotide, leading to greater cell-associated radioactivity and a higher radiation dose delivered to the tumor.

Signal Transduction Pathways

Upon binding to SSTR2, this compound acts as an agonist, initiating a cascade of intracellular signaling events. As a GPCR, SSTR2 is primarily coupled to inhibitory G-proteins (Gαi/o). The canonical signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit leads to the inhibition of the adenylyl cyclase enzyme. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channel activity, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. The net effect is a decrease in intracellular calcium influx and membrane hyperpolarization.

-

Activation of Phosphatases: SSTR2 activation is linked to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate key signaling molecules and contribute to anti-proliferative effects.

-

MAPK and AKT Pathway Regulation: SSTR2 signaling can also influence the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, which are central regulators of cell growth, proliferation, and survival. While often viewed as an inhibitory receptor, the ultimate effect on these pathways can be context-dependent.

Internalization and Cellular Fate

A critical step in the mechanism of PRRT is the agonist-induced internalization of the SSTR2-radiopharmaceutical complex. Upon binding, the complex is rapidly translocated from the cell membrane into the cytoplasm via endocytosis. This process effectively traps the radionuclide within the tumor cell, increasing the residence time of the radioactive source and maximizing the absorbed radiation dose to the cell's nucleus. The internalized complex is trafficked to lysosomes.

Radionuclide-Induced Cytotoxicity

Once internalized, the chelated radionuclide, such as ¹⁷⁷Lu, decays and emits cytotoxic radiation. ¹⁷⁷Lu is a beta (β⁻) particle emitter with a maximum tissue penetration of less than 2 mm. These emitted beta particles traverse the cytoplasm and nucleus, depositing energy that causes direct and indirect damage to cellular macromolecules. The most critical target is nuclear DNA. The radiation induces single- and double-strand DNA breaks, which, if not repaired, trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis).

Quantitative Data: Binding Affinities

The binding affinity of this compound and related compounds to somatostatin receptor subtypes is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.

| Compound | SSTR1 (IC₅₀ nM) | SSTR2 (IC₅₀ nM) | SSTR3 (IC₅₀ nM) | SSTR4 (IC₅₀ nM) | SSTR5 (IC₅₀ nM) |

| [Tyr³]Octreotate | >1000 | 1.3 ± 0.2 | 358 ± 76 | >1000 | 126 ± 12 |

| Octreotide | >1000 | 2.5 ± 0.3 | 236 ± 28 | >1000 | 43 ± 4 |

| Somatostatin-14 | 2.0 ± 0.2 | 0.5 ± 0.1 | 1.3 ± 0.1 | 1.8 ± 0.2 | 0.8 ± 0.1 |

| Somatostatin-28 | 0.8 ± 0.1 | 0.4 ± 0.04 | 1.1 ± 0.1 | 2.1 ± 0.2 | 0.2 ± 0.02 |

| (Data compiled from representative studies. Absolute values may vary based on experimental conditions and cell lines used.) |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀ and Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC₅₀ value of this compound for SSTR2.

Materials:

-

Cells/Membranes: SSTR2-expressing cells (e.g., AR42J, HEK293-SSTR2) or membrane preparations thereof.

-

Radioligand: A high-affinity SSTR2 radioligand, such as [¹²⁵I-Tyr³]Octreotide or [¹¹¹In-DTPA]Octreotide.

-

Competitor: Unlabeled this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Apparatus: 96-well plates, filter mats (e.g., GF/C), vacuum filtration manifold, gamma counter.

Protocol:

-

Preparation: Prepare serial dilutions of unlabeled this compound.

-

Incubation: In a 96-well plate, combine the cell membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the competitor (this compound).

-

Total & Nonspecific Binding: Include control wells for total binding (radioligand + buffer, no competitor) and nonspecific binding (radioligand + a high concentration of an unlabeled agonist like octreotide).

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Internalization (Uptake) Assay

This assay quantifies the amount of radiolabeled ligand that is actively transported into the cell over time.

Objective: To measure the rate and extent of [¹⁷⁷Lu]Lu-DOTA-TATE internalization in SSTR2-expressing cells.

Materials:

-

Cells: Live SSTR2-expressing cells (e.g., D341 MED, U2OS-SSTR2) cultured in plates.

-

Radioligand: [¹⁷⁷Lu]Lu-DOTA-TATE.

-

Binding Medium: Serum-free cell culture medium or appropriate buffer.

-

Acid Wash Buffer: A buffer to strip surface-bound ligand (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8).

-

Lysis Buffer: A buffer to lyse cells (e.g., 1 M NaOH).

Protocol:

-

Cell Seeding: Seed cells in multi-well plates and grow to near confluence.

-

Incubation: Replace growth medium with binding medium containing a fixed concentration of [¹⁷⁷Lu]Lu-DOTA-TATE. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Stopping the Assay: At each time point, stop the uptake by placing the plate on ice and rapidly washing the cells with ice-cold PBS to remove unbound radioligand.

-

Surface Stripping: To distinguish between surface-bound and internalized radioactivity, add ice-cold acid wash buffer and incubate for a short period (e.g., 5-10 minutes) on ice. Collect this supernatant, which contains the surface-bound fraction.

-

Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized radioligand.

-

Counting: Measure the radioactivity in the surface-bound and internalized fractions separately using a gamma counter.

-

Analysis: Express the internalized radioactivity as a percentage of the total radioactivity added or as molecules per cell. Plot the internalized amount versus time to determine the uptake kinetics.

Conclusion

The mechanism of action of this compound is a sophisticated example of targeted molecular therapy. Its high affinity and specificity for SSTR2 enable the precise delivery of therapeutic radionuclides to tumor cells. The subsequent agonist-induced signaling, receptor internalization, and retention of the radioisotope culminate in focused DNA damage and apoptotic cell death. A thorough understanding of these molecular and cellular events, supported by quantitative binding and uptake assays, is fundamental for the continued development and optimization of PRRT for neuroendocrine tumors and other SSTR2-positive malignancies.

References

Tyr3-Octreotate: A Comprehensive Technical Guide to a Potent Somatostatin Analog for Neuroendocrine Tumor Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyr3-Octreotate, a synthetic analog of the natural hormone somatostatin, represents a significant advancement in the diagnosis and treatment of neuroendocrine tumors (NETs). Its high affinity and specificity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs, make it an ideal targeting agent. When chelated with DOTA and radiolabeled with therapeutic or diagnostic radionuclides, it forms the basis of Peptide Receptor Radionuclide Therapy (PRRT) and advanced medical imaging. This technical guide provides an in-depth overview of the structure, function, and clinical application of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Structure and Chemical Properties

This compound is a cyclic octapeptide with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr, featuring a disulfide bridge between the two cysteine residues. The key modification from octreotide is the substitution of phenylalanine with tyrosine at position 3.

| Property | Value |

| Chemical Formula | C49H64N10O12S2 |

| Molecular Weight | 1049.2 g/mol |

| Synonyms | [Tyr3]octreotate, TATE |

| Amino Acid Sequence | D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr |

Mechanism of Action and Function

The primary function of this compound is to bind with high affinity to somatostatin receptors, particularly SSTR2. This interaction is the cornerstone of its utility in oncology.

Somatostatin Receptor Binding

This compound exhibits a high affinity for SSTR2, which is significantly overexpressed on the cell surface of the majority of well-differentiated neuroendocrine tumors. This high-affinity binding allows for the targeted delivery of conjugated radionuclides to tumor cells, minimizing off-target effects.

Downstream Signaling Pathway

Upon binding to SSTR2, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion. The key steps in this pathway include:

-

G-protein Activation: Ligand binding activates inhibitory G-proteins (Gi).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The beta-gamma subunit of the Gi protein can directly modulate ion channels, leading to changes in cellular excitability.

-

Activation of Phosphatases: The signaling cascade can also involve the activation of protein tyrosine phosphatases, such as SHP-1, which can dephosphorylate key signaling molecules involved in cell growth pathways.

-

Anti-proliferative Effects: The culmination of these signaling events is the inhibition of cell growth and division.

Quantitative Data

Somatostatin Receptor Binding Affinity

The binding affinity of this compound and its derivatives to various somatostatin receptor subtypes is critical for its targeting efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled somatostatin analog.

| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |

| [Tyr3]octreotate | >1000 | 1.6 | 130 | >1000 | 230 |

| DOTA-[Tyr3]octreotate | >1000 | 1.8 | 200 | >1000 | 300 |

| [177Lu]DOTA-[Tyr3]octreotate | >1000 | 2.1 | 250 | >1000 | 400 |

Data compiled from various in vitro studies.

Tumor Uptake and Biodistribution

The uptake of radiolabeled this compound in tumors and other organs is a key determinant of its diagnostic and therapeutic efficacy. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Tissue | 1 hour post-injection (%ID/g) | 24 hours post-injection (%ID/g) | 72 hours post-injection (%ID/g) |

| NET Tumor | 15.5 ± 4.2 | 12.1 ± 3.5 | 8.5 ± 2.1 |

| Kidneys | 10.2 ± 2.8 | 3.5 ± 1.1 | 1.2 ± 0.4 |

| Liver | 1.8 ± 0.5 | 0.9 ± 0.3 | 0.4 ± 0.1 |

| Spleen | 2.5 ± 0.7 | 1.1 ± 0.4 | 0.5 ± 0.2 |

| Blood | 0.8 ± 0.2 | 0.1 ± 0.05 | <0.1 |

Data from preclinical studies in tumor-bearing animal models.

Clinical Efficacy of [177Lu]DOTA-TATE (NETTER-1 Trial)

The landmark NETTER-1 phase III clinical trial established the efficacy and safety of [177Lu]DOTA-TATE in patients with advanced, progressive, somatostatin-receptor-positive midgut neuroendocrine tumors.[1][2][3][4][5]

| Endpoint | [177Lu]DOTA-TATE + Octreotide LAR (n=117) | High-Dose Octreotide LAR (n=114) | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival | 40.0 months | 8.5 months | 0.21 (0.13-0.33) | <0.0001 |

| Objective Response Rate | 18% | 3% | - | 0.0008 |

| Median Overall Survival | 48.0 months | 36.3 months | 0.84 (0.60-1.17) | 0.30 |

| Complete Response | 3% | 0% | - | - |

| Partial Response | 15% | 3% | - | - |

| Stable Disease | 66% | 62% | - | - |

| Progressive Disease | 16% | 35% | - | - |

Experimental Protocols

Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177

This protocol describes the preparation of [177Lu]DOTA-TATE for therapeutic use.

References

- 1. ascopubs.org [ascopubs.org]

- 2. NETTER-1 Trial Final Overall Survival Analysis of Lu-177 Dotatate Plus Long-Acting Octreotide vs High-Dose Long-Acting Octreotide for Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Final overall survival in the phase 3 NETTER-1 study of lutetium-177-DOTATATE in patients with midgut neuroendocrine tumors. - ASCO [asco.org]

- 5. Additional evidence from the NETTER-1 trial - Everolimus, lutetium-177 DOTATATE and sunitinib for advanced, unresectable or metastatic neuroendocrine tumours with disease progression: a systematic review and cost-effectiveness analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Somatostatin Receptor Binding Affinity of [Tyr3]-Octreotate

This technical guide provides a comprehensive overview of the binding affinity of the synthetic somatostatin analogue, [Tyr3]-Octreotate, and its derivatives to human somatostatin receptor subtypes (SSTRs). Designed for researchers, scientists, and professionals in drug development, this document details quantitative binding data, experimental methodologies, and the associated molecular signaling pathways.

Core Data: Somatostatin Receptor Binding Affinities

[Tyr3]-Octreotate is a modification of octreotate where the phenylalanine at position 3 is replaced by tyrosine, a change that facilitates radioiodination. This analogue, particularly when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) for radiolabeling, demonstrates a high binding affinity and selectivity for the somatostatin receptor subtype 2 (SSTR2). This characteristic is fundamental to its use in the imaging and radionuclide therapy of neuroendocrine tumors, which frequently overexpress SSTR2.[1][2]

The binding affinities, typically expressed as the half-maximal inhibitory concentration (IC50), of [Tyr3]-Octreotate and its various metal-chelated forms have been determined through in vitro competitive binding assays. The data consistently show a strong preference for SSTR2, with significantly lower or negligible affinity for other subtypes.

Table 1: Binding Affinity (IC50 in nM) of [Tyr3]-Octreotate Analogues for Human Somatostatin Receptor Subtypes

| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |

| In-DTPA-[Tyr3]-octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |

| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |

| Sm-CMDTPA-[Tyr3]-octreotate | - | 2.7 | - | - | - |

| [DOTA-dPhe1, Tyr3]octreotide (SMT 487) | - | 0.9 (human) | - | - | - |

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

The binding affinity data presented above are primarily derived from competitive radioligand binding assays. These experiments are crucial for quantifying the interaction between a ligand, such as [Tyr3]-Octreotate, and its target receptor.

Radioligand Binding Assay Methodology

A standard protocol for determining the binding affinity of [Tyr3]-Octreotate analogues involves the following steps:

-

Cell Culture and Membrane Preparation : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are genetically engineered to express a single subtype of the human somatostatin receptor (e.g., hSSTR2). These cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membranes which contain the receptors.

-

Competitive Binding Incubation : The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled somatostatin analogue (the "tracer," e.g., 125I-[Tyr3]-octreotide or 111In-DTPA-octreotide). This incubation is performed with increasing concentrations of the unlabeled "competitor" ligand, which is the [Tyr3]-Octreotate analogue being tested.

-

Separation and Quantification : After reaching equilibrium, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound tracer, is then measured using a gamma counter.

-

Data Analysis : The measured radioactivity is plotted against the concentration of the unlabeled competitor. This results in a sigmoidal dose-response curve. The IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand, is then calculated from this curve. Non-specific binding is determined by adding a high concentration of an unlabeled somatostatin analogue (e.g., 1 µM octreotide) to a set of control tubes.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the downstream signaling pathways associated with [Tyr3]-Octreotate binding.

Upon binding to SSTR2, [Tyr3]-Octreotate, as an agonist, initiates a cascade of intracellular signaling events. These pathways are characteristic of Gi protein-coupled receptors and ultimately lead to the cellular responses observed in targeted radionuclide therapy, such as inhibition of hormone secretion and cell growth.

Synthesis of [Tyr3]-Octreotate

The synthesis of [Tyr3]-Octreotate is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The process involves cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. Once the linear peptide has been assembled, it is cleaved from the resin, and a disulfide bridge is formed between the two cysteine residues to create the cyclic structure characteristic of octreotate. For radiopharmaceutical applications, a chelator like DOTA is then conjugated to the peptide, often at the N-terminus or the lysine side chain, to enable stable complexation with radiometals such as Gallium-68, Lutetium-177, or Yttrium-90.

Conclusion

[Tyr3]-Octreotate and its derivatives are highly valuable tools in nuclear medicine due to their strong and specific binding to the somatostatin receptor subtype 2. The quantitative data from in vitro binding assays confirm this high affinity, which is the cornerstone of their clinical efficacy in diagnosing and treating neuroendocrine tumors. A thorough understanding of the binding characteristics, the experimental methods used to determine them, and the resulting cellular signaling is essential for the continued development and optimization of somatostatin receptor-targeted radiopharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy: Indigenously Developed Freeze Dried Cold Kit and Biological Response in In-Vitro and In-Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Radiotherapeutic efficacy of (153)Sm-CMDTPA-Tyr(3)-octreotate in tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyr3-Octreotate sst2 receptor specificity

An In-depth Technical Guide on the Somatostatin Receptor 2 Specificity of Tyr3-Octreotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic somatostatin analog, demonstrates high affinity and specificity for the somatostatin receptor subtype 2 (sst2). This characteristic has established it as a cornerstone for the diagnosis and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs), which frequently overexpress sst2. This document provides a comprehensive technical overview of the sst2 specificity of this compound, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visualization of the associated molecular pathways and experimental workflows.

Introduction to this compound and sst2 Targeting

Somatostatin is a natural regulatory peptide that exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[1] Synthetic analogs like octreotide were developed to overcome the short half-life of native somatostatin.[1] this compound, an octreotide derivative, was further optimized for clinical applications. When chelated with molecules like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), it can be labeled with radionuclides such as Gallium-68 for diagnostic imaging (PET/CT) or Lutetium-177 and Yttrium-90 for PRRT.[2][3][4]

The therapeutic efficacy of these conjugates, such as [¹⁷⁷Lu-DOTA]⁰,Tyr³-octreotate (Lutathera® or DOTATATE), is critically dependent on their high binding affinity and specificity for the sst2 receptor. Upon binding, the radiolabeled compound is internalized, leading to an accumulation of radioactivity and targeted radiation-induced damage to the tumor cells. The higher affinity of this compound for the sst2-receptor compared to Tyr3-octreotide results in a greater amount of cell-associated radioactivity and a significantly higher tumor radiation dose.

Quantitative Analysis of Receptor Binding Specificity

The specificity of this compound and its derivatives is quantified by comparing its binding affinity across all five somatostatin receptor subtypes. Affinity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a specific radioligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Data consistently shows that this compound analogs bind to the sst2 receptor with nanomolar or even sub-nanomolar affinity, while exhibiting significantly lower affinity for other subtypes. For instance, Ga-DOTA-[Tyr3]-octreotate demonstrates a remarkably high affinity for sst2 with an IC50 of 0.2 nM. While octreotide-based analogs show high affinity for sst2, they also have a notable affinity for sst5. However, the modification to this compound enhances the sst2 selectivity, making it a superior agent for PRRT.

Table 1: Binding Affinities (IC50, nM) of this compound Analogs for Human Somatostatin Receptors (sst1-5)

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |

| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | >1000 | >1000 | 231 | |

| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | 216 | >1000 | 114 | |

| In-DTPA-[Tyr3]-octreotate | >1000 | 1.3 | 237 | >1000 | 168 | |

| [DOTA-dPhe1, Tyr3]octreotide (SMT 487) | - | 0.9 (human) | - | - | - | |

| Octreotide | No Affinity | High Affinity | Low Affinity | No Affinity | High Affinity |

Note: Data is compiled from studies using transfected cell lines expressing individual human somatostatin receptor subtypes. A higher IC50 value denotes lower binding affinity.

Key Experimental Protocols

The determination of binding affinity and functional response to this compound relies on standardized in vitro assays.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a non-radiolabeled compound (the "competitor," e.g., DOTA-TATE) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 and subsequently the binding affinity (Ki) of this compound for sst2.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably transfected to express a single human somatostatin receptor subtype (e.g., HEK293-sst2 or AR4-2J cells).

-

Radioligand: A ligand with high affinity for the target receptor, labeled with a radioisotope (e.g., [¹²⁵I-Tyr³]octreotide).

-

Competitor: Unlabeled this compound analog at various concentrations.

-

Buffers: Lysis buffer, assay binding buffer, and ice-cold wash buffer.

-

Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C).

-

Detection: A scintillation counter.

Methodology:

-

Membrane Preparation: Cultured cells expressing the sst2 receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined via a BCA assay.

-

Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in sequence:

-

Cell membrane preparation (e.g., 50-120 µg protein).

-

Varying concentrations of the unlabeled this compound competitor.

-

A fixed, low concentration of the radioligand (e.g., [¹²⁵I-Tyr³]octreotide).

-

-

Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are quickly washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve using non-linear regression.

References

- 1. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyr3-octreotide and this compound radiolabeled with 177Lu or 90Y: peptide receptor radionuclide therapy results in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [177Lu-DOTA0,Tyr3]-octreotate in the treatment of midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preclinical Profile of Tyr3-Octreotate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Tyr3-Octreotate, a somatostatin analog with high affinity for the somatostatin receptor subtype 2 (SSTR2). This document is intended to serve as a resource for researchers and professionals involved in the development of targeted diagnostics and therapeutics in oncology.

Core Data: Binding Affinity and Biodistribution

The preclinical efficacy of this compound and its derivatives is fundamentally linked to its high binding affinity for SSTR2, which is overexpressed in many neuroendocrine tumors. This section summarizes the quantitative data from in vitro binding assays and in vivo biodistribution studies.

Somatostatin Receptor Binding Affinity

The binding affinity of this compound and its chelated analogs for human somatostatin receptor subtypes is presented below. The data, expressed as the half-maximal inhibitory concentration (IC50), highlights the compound's selectivity for SSTR2. Lower IC50 values are indicative of a higher binding affinity.

| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |

| Ga-DOTA-Tyr3-Octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |

| Y-DOTA-Tyr3-Octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |

| In-DTPA-Tyr3-Octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |

| Octreotide * | >1000 | 0.6 | 79 | >1000 | 15 |

Data for the closely related analog, Octreotide, is provided for comparison.[1]

In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate

Biodistribution studies in preclinical animal models are critical for evaluating the in vivo targeting capabilities and clearance profile of radiolabeled this compound. The following table summarizes the biodistribution of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in nude mice bearing human small cell lung cancer (NCI-H69) xenografts, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ/Tissue | 1 hour post-injection (%ID/g) | 24 hours post-injection (%ID/g) | 72 hours (3 days) post-injection (%ID/g) | 168 hours (7 days) post-injection (%ID/g) |

| Tumor | 3.5 | 3.7 | 2.1 | 1.2 |

| Blood | 1.8 | 0.1 | 0.0 | 0.0 |

| Kidneys | 10.2 | 2.5 | 0.8 | 0.3 |

| Liver | 0.8 | 0.3 | 0.1 | 0.1 |

| Spleen | 0.3 | 0.2 | 0.1 | 0.1 |

| Pancreas | 1.2 | 0.5 | 0.2 | 0.1 |

| Lungs | 1.0 | 0.2 | 0.1 | 0.0 |

| Bone | 0.4 | 0.2 | 0.1 | 0.1 |

Data adapted from a study in nude mice with NCI-H69 xenografts.[2]

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments involving this compound.

Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177

This protocol outlines the steps for radiolabeling DOTA-Tyr3-Octreotate with ¹⁷⁷Lu for use in biodistribution and therapeutic efficacy studies.

Materials:

-

DOTA-Tyr3-Octreotate peptide

-

¹⁷⁷LuCl₃ in HCl solution

-

Sodium acetate buffer (pH 5.0)

-

Ascorbic acid solution

-

Sterile, pyrogen-free reaction vial

-

Heating block or water bath

-

ITLC (Instant Thin-Layer Chromatography) strips

-

Mobile phase (e.g., 0.1 M sodium citrate)

-

Radio-TLC scanner

Procedure:

-

In a sterile reaction vial, combine DOTA-Tyr3-Octreotate with sodium acetate buffer.

-

Add ascorbic acid solution to prevent radiolysis.

-

Carefully add the required activity of ¹⁷⁷LuCl₃ to the reaction vial.

-

Gently mix the contents and incubate the vial at 95-100°C for 15-30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Perform quality control by spotting a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the ITLC strip using the appropriate mobile phase.

-

Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The radiolabeled peptide should migrate with the solvent front, while free ¹⁷⁷Lu remains at the origin.

-

A radiochemical purity of >95% is generally considered acceptable for in vivo studies.

Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (IC50) of unlabeled this compound for SSTR2 using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 or a similar high-affinity SSTR2 radioligand

-

Competitor ligand: Unlabeled this compound at a range of concentrations

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled this compound in assay buffer.

-

In a 96-well microplate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled SSTR2 ligand).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]

In Vivo Therapeutic Efficacy Study

This protocol outlines a typical preclinical study to evaluate the therapeutic efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate in a tumor-bearing animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

SSTR2-expressing tumor cells (e.g., NCI-H69, AR42J)

-

¹⁷⁷Lu-DOTA-Tyr3-Octreotate

-

Sterile saline for injection

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Xenograft Implantation: Subcutaneously inject a suspension of SSTR2-expressing tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Animal Grouping: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Administer a therapeutic dose of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate intravenously (e.g., via the tail vein). The dose and treatment schedule can vary depending on the study design.

-

Control Group: Administer an equivalent volume of sterile saline.

-

-

Tumor Growth and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the animals in all groups at regular intervals (e.g., twice weekly) for the duration of the study.

-

Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition or regression. Other endpoints may include survival analysis and monitoring for any signs of toxicity.

-

Data Analysis: Compare the tumor growth curves and survival data between the treatment and control groups to determine the therapeutic efficacy of ¹⁷⁷Lu-DOTA-Tyr3-Octreotate. Statistical analysis is performed to assess the significance of the observed differences.

Visualizations: Pathways and Workflows

This section provides diagrams to visually represent key concepts related to the preclinical study of this compound.

SSTR2 Signaling Pathway

The binding of this compound to SSTR2 initiates a cascade of intracellular signaling events that ultimately lead to anti-proliferative and pro-apoptotic effects in tumor cells.

Caption: SSTR2 signaling cascade initiated by this compound.

Experimental Workflow: In Vivo Biodistribution Study

The following diagram illustrates the typical workflow for a preclinical in vivo biodistribution study of a radiolabeled compound like ¹⁷⁷Lu-DOTA-Tyr3-Octreotate.

References

In Vitro Evaluation of Tyr3-Octreotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Tyr3-Octreotate, a somatostatin analog with high affinity for the somatostatin receptor subtype 2 (SSTR2). The document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes critical pathways and workflows to support research and development in targeted radionuclide therapy and diagnostics.

Core Data: this compound and Analog Binding Affinities

The binding affinity of this compound and its chelated derivatives is predominantly high for SSTR2, a key factor in its application for imaging and treating SSTR2-expressing tumors. The following tables summarize the binding affinities (IC50 values) from various in vitro studies.

| Compound | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |

| Ga-DOTA-[Tyr3]octreotate | >1000 | 0.2 | >1000 | >1000 | >1000 |

| In-DTPA-[Tyr3]octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 |

| Y-DOTA-[Tyr3]octreotate | >1000 | 1.6 | >1000 | >1000 | >1000 |

| [DOTA-dPhe1, Tyr3]octreotide (SMT 487) | - | 0.9 (human) | - | - | - |

| 800CW-TATE | - | 72 | - | - | - |

Table 1: Binding Affinity (IC50 in nM) of this compound Analogs for Human Somatostatin Receptor Subtypes. Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a non-radiolabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

a. Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single SSTR subtype (e.g., AR4-2J, NCI-H69, or transfected CHO-K1, HEK293 cells).

-

Radioligand: A high-affinity radiolabeled somatostatin analog, such as [¹²⁵I-Tyr3]-octreotide.

-

Competitor Ligand: this compound at a range of concentrations.

-

Assay Buffer: Typically 50 mM HEPES or Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.

-

Gamma Counter: To measure radioactivity.

b. Method:

-

Incubation: In a 96-well plate, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with increasing concentrations of the competitor ligand (this compound). Total binding is measured in the absence of the competitor, and non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

-

Equilibrium: Incubate the plate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

c. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor ligand.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

Internalization Assay

This assay quantifies the amount of a radiolabeled ligand that is internalized by cells upon binding to its receptor.

a. Materials:

-

Cells: SSTR2-expressing cells (e.g., NCI-H69, AR42J) seeded in 24- or 48-well plates.

-

Radiolabeled Ligand: e.g., ¹⁷⁷Lu-DOTA-Tyr3-Octreotate.

-

Blocking Agent: A high concentration of unlabeled octreotide to determine non-specific internalization.

-

Acid Wash Buffer: To differentiate between surface-bound and internalized radioligand (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8).

-

Lysis Buffer: e.g., 1 M NaOH.

-

Gamma Counter.

b. Method:

-

Incubation: Incubate the cells with the radiolabeled ligand at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). A parallel set of wells should be co-incubated with the blocking agent.

-

Washing: At each time point, remove the incubation medium and wash the cells with ice-cold PBS to stop the internalization process and remove unbound ligand.

-

Acid Wash: To remove surface-bound radioactivity, incubate the cells with ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice. Collect the supernatant, which contains the surface-bound fraction.

-

Cell Lysis: Lyse the remaining cells with lysis buffer. This fraction represents the internalized radioligand.

-

Quantification: Measure the radioactivity in both the acid wash supernatant and the cell lysate using a gamma counter.

Colony Forming Assay

This assay assesses the ability of a single cell to proliferate and form a colony, thereby evaluating the cytotoxic effect of a treatment like radiolabeled this compound.

a. Materials:

-

Cells: Tumor cell line of interest (e.g., CA20948 rat pancreatic tumor cells).

-

Treatment: Radiolabeled this compound (e.g., ¹⁷⁷Lu- or ⁹⁰Y-DOTA-Tyr3-Octreotate) at various concentrations.

-

Culture Dishes: 6-well or 100 mm dishes.

-

Fixation Solution: e.g., 6% glutaraldehyde.

-

Staining Solution: e.g., 0.5% crystal violet.

-

Stereomicroscope.

b. Method:

-

Cell Seeding: Plate a known number of single cells into the culture dishes and allow them to attach.

-

Treatment: Expose the cells to different concentrations of the radiolabeled this compound for a defined period.

-

Incubation: Remove the treatment medium, wash the cells, and incubate them in fresh medium for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Fix the colonies with glutaraldehyde and then stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each dish.

Visualizations

SSTR2 Signaling Pathway

Caption: SSTR2 signaling cascade initiated by this compound binding.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for determining binding affinity via competitive assay.

Logical Relationship: Internalization Process

Caption: The process of ligand internalization following receptor binding.

References

The Advent of Tyr3-Octreotate: A Technical Guide to a Paradigm Shift in Neuroendocrine Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of neuroendocrine tumor (NET) treatment has been significantly reshaped by the development of targeted radionuclide therapies. Central to this revolution is Tyr3-Octreotate (Y3-TATE), a synthetic somatostatin analogue that has demonstrated superior efficacy in peptide receptor radionuclide therapy (PRRT). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on its application as a radiopharmaceutical, particularly [¹⁷⁷Lu]Lu-DOTA-TATE. We will delve into the quantitative data that underscores its clinical utility, detail the experimental protocols for its synthesis and evaluation, and visualize the key biological and experimental pathways.

Discovery and Rationale for Development

The journey to this compound began with the established somatostatin analogue, octreotide. Early attempts at peptide receptor-mediated targeting for imaging and therapy utilized octreotide. However, a key innovation was the substitution of the phenylalanine residue at position 3 with a tyrosine residue. This modification was initially intended to facilitate radioiodination.[1][2] Subsequent research revealed a serendipitous and crucial benefit: the Tyr3 substitution significantly increased the binding affinity of the peptide for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of neuroendocrine tumors.[3][4] This enhanced affinity led to improved tumor targeting and retention, laying the foundation for a more effective therapeutic agent.[3]

Further development involved the conjugation of this compound with a chelator to stably incorporate therapeutic radionuclides. The most widely used chelator is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The resulting compound, DOTA-Tyr3-Octreotate (DOTATATE), can be radiolabeled with various isotopes, most notably Lutetium-177 (¹⁷⁷Lu), to form [¹⁷⁷Lu]Lu-DOTA-TATE (Lutathera®), a cornerstone of modern PRRT.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its radiolabeled conjugates.

Table 1: In Vitro Binding Affinity (IC50) for SSTR2

| Compound | Cell Line | IC50 (nM) | Reference |

| [¹¹¹In-DTPA⁰]octreotide | Mouse AtT20 pituitary tumor cells | >10 | |

| [¹¹¹In-DTPA⁰,Tyr³]octreotide | Mouse AtT20 pituitary tumor cells | Low nanomolar range | |

| [¹¹¹In-DOTA⁰,Tyr³]octreotate | Mouse AtT20 pituitary tumor cells | Low nanomolar range | |

| DOTA-TOC | - | 0.31 ± 0.07 | |

| ⁹⁹mTc-EDDA-HYNIC-TOC | AR42J rat pancreatic tumor cells | < 2.65 |

Table 2: Radiolabeling and Synthesis Yields

| Process | Compound | Yield | Reference |

| Small-scale synthesis | DOTA-TOC | 60 ± 5% |

Table 3: Preclinical In Vivo Tumor Uptake

| Radiopharmaceutical | Tumor Model | Uptake (%ID/g) | Time Point | Reference |

| [¹¹¹In-DTPA]octreotide | AR42J tumor-bearing nude mice | 4.3 | - | |

| [⁹⁹mTc-HYNIC]peptides | AR42J tumor-bearing nude mice | 5.8 - 9.6 | - | |

| [¹⁸F]FET-βAG-TOCA | AR42J xenografts | Higher than ⁶⁸Ga-DOTATATE | - | |

| [¹⁸F]FET-G-TOCA | AR42J xenografts | Higher than ⁶⁸Ga-DOTATATE | - |

Table 4: Clinical Efficacy of [¹⁷⁷Lu]Lu-DOTA-TATE in Neuroendocrine Tumors

| Study/Parameter | Value | Reference |

| NETTER-1 Phase III Trial | ||

| Progression-Free Survival (PFS) | 29 months | |

| Overall Survival (OS) | 63 months | |

| Objective Response Rate (ORR) | 39% | |

| Stable Disease | 43% | |

| Long-Term Follow-up (Kwekkeboom et al., 2008) | ||

| Complete Remission | 2% | |

| Partial Remission | 28% | |

| Minor Tumor Response | 16% | |

| Median Time to Progression | 40 months |

Mechanism of Action

The therapeutic effect of [¹⁷⁷Lu]Lu-DOTA-TATE is initiated by its high-affinity binding to SSTR2 on the surface of neuroendocrine tumor cells. Following this binding, the receptor-ligand complex is internalized into the cell via endocytosis. Once inside, the [¹⁷⁷Lu]Lu-DOTA-TATE is trafficked to and retained within lysosomes. The Lutetium-177 isotope then decays, emitting beta particles that have a short tissue penetration range (mean 0.67 mm, maximum 2.2 mm). This localized delivery of radiation induces DNA damage, ultimately leading to tumor cell apoptosis.

Signaling Pathways

The binding of this compound to SSTR2 activates intracellular signaling cascades. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi). Activation of SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can inhibit hormone secretion and cell proliferation. In some cellular contexts, SSTR2 activation can also stimulate phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can modulate downstream signaling pathways such as the MAPK and PI3K/Akt pathways, influencing cell growth and survival.

Experimental Protocols

Solid-Phase Synthesis of Tyr3-Octreotide

A common method for synthesizing this compound is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Start with a suitable resin, such as Fmoc-Cys(Trt)-Wang Resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form a new peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence: D-Phe-Cys(Trt)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Thr(tBu)-Cys(Trt).

-

Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and thioanisole.

-

Cyclization: Perform disulfide bond formation between the two cysteine residues, often through air oxidation in a basic aqueous solution.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Conjugation of DOTA to this compound

-

Activation of DOTA: Activate a protected form of DOTA, such as DOTA-tri-t-butyl ester, using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA in a solvent such as DMF or N-methyl-2-pyrrolidinone (NMP).

-

Conjugation to Peptide: Add the activated DOTA to the N-terminus of the protected this compound.

-

Deprotection: Remove the protecting groups (e.g., t-butyl esters) from the DOTA chelator and the peptide using TFA.

-

Purification: Purify the DOTA-Tyr3-Octreotate conjugate by RP-HPLC.

-

Characterization: Verify the final product by mass spectrometry.

Radiolabeling of DOTA-Tyr3-Octreotate with Lutetium-177

-

Preparation: In a reaction vial, combine DOTA-Tyr3-Octreotate with a suitable buffer, such as ammonium acetate, to maintain a pH of approximately 5.

-

Addition of Radionuclide: Add the desired amount of [¹⁷⁷Lu]LuCl₃ solution to the vial.

-

Incubation: Heat the reaction mixture at a controlled temperature, typically 95-100°C, for a specific duration, usually 20-30 minutes.

-

Quality Control: After cooling, determine the radiochemical purity of the [¹⁷⁷Lu]Lu-DOTA-TATE using methods like instant thin-layer chromatography (ITLC) or RP-HPLC to ensure that the incorporation of ¹⁷⁷Lu is high (typically >95%).

Peptide Receptor Radionuclide Therapy (PRRT) Workflow

The clinical application of [¹⁷⁷Lu]Lu-DOTA-TATE follows a standardized workflow to ensure patient safety and therapeutic efficacy.

The standard PRRT protocol with [¹⁷⁷Lu]Lu-DOTA-TATE typically involves four treatment cycles administered every 8 to 16 weeks. Patients are premedicated with anti-nausea medication. An intravenous infusion of an amino acid solution is administered before, during, and after the radiopharmaceutical to protect the kidneys from radiation-induced damage. The [¹⁷⁷Lu]Lu-DOTA-TATE is then infused intravenously over approximately 30 minutes.

Conclusion

This compound represents a landmark achievement in the field of nuclear medicine and oncology. Its development, driven by a rational design to improve upon existing somatostatin analogues, has led to a highly effective and targeted therapy for neuroendocrine tumors. The robust preclinical and clinical data, coupled with well-defined synthesis and therapeutic protocols, have solidified the role of [¹⁷⁷Lu]Lu-DOTA-TATE as a standard of care for many patients with SSTR-positive NETs. Future research will likely focus on further optimizing peptide analogues, exploring new radionuclides, and investigating combination therapies to continue advancing the treatment of these challenging malignancies.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Evolution of Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical comparison of [DTPA0] octreotide, [DTPA0,Tyr3] octreotide and [DOTA0,Tyr3] octreotide as carriers for somatostatin receptor-targeted scintigraphy and radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

The Cellular Journey of Tyr3-Octreotate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and internalization of Tyr3-Octreotate, a synthetic analog of somatostatin crucial for the imaging and radionuclide therapy of neuroendocrine tumors. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Concepts of this compound Internalization

The cellular uptake of this compound is a highly specific process primarily mediated by the somatostatin receptor subtype 2 (SSTR2), a G protein-coupled receptor (GPCR). Upon binding of this compound, the receptor-ligand complex is rapidly internalized, a critical step for the therapeutic efficacy of radiolabeled analogs. The dominant mechanism for this internalization is clathrin-mediated endocytosis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the binding and internalization of this compound and related analogs.

Table 1: Binding Affinities (IC50/Kd) of Somatostatin Analogs

| Compound | Receptor Subtype | Cell Line | IC50 / Kd (nM) | Reference |

| [125I-Tyr3]Octreotide | SSTR (undifferentiated) | AtT20 pituitary tumor cells | 0.3 | [1] |

| [DTPA0, 125I-Tyr3]Octreotide | SSTR (undifferentiated) | AtT20 pituitary tumor cells | 0.2 | [1] |

| [DOTA0, 125I-Tyr3]Octreotide | SSTR (undifferentiated) | AtT20 pituitary tumor cells | 0.2 | [1] |

| 99mTc-EDDA-HYNIC-TOC | Somatostatin Receptors | AR42J cells | 1.8 ± 0.4 | [2] |

| 99mTc-Tricine-HYNIC-TOC | Somatostatin Receptors | AR42J cells | 3.9 ± 1.2 | [2] |

Table 2: In Vitro Internalization of Radiolabeled Somatostatin Analogs

| Compound | Cell Line | Incubation Time | Internalization (% of added radioactivity/mg protein) | Reference |

| [125I-Tyr3]Octreotide | AtT20 pituitary tumor cells | 4 hours | ~1% | |

| [DTPA0, 125I-Tyr3]Octreotide | AtT20 pituitary tumor cells | 4 hours | ~1% | |

| [DOTA0, 125I-Tyr3]Octreotide | AtT20 pituitary tumor cells | 4 hours | ~5% | |

| 99mTc-EDDA-HYNIC-TOC | AR42J cells | 80 minutes | ~5% | |

| 99mTc-Tricine-HYNIC-TOC | AR42J cells | 80 minutes | ~2% | |

| [111In-DTPA0]octreotide | CA20948 cells | Not specified | Receptor-specific internalization observed | |

| [90Y-DOTA0,Tyr3]octreotide | CA20948 cells | Not specified | Higher internalization than 111In-labeled analogs | |

| [111In-DOTA0,Tyr3]octreotide | CA20948 cells | Not specified | Receptor-specific internalization observed |

Signaling and Internalization Pathway

The binding of this compound to SSTR2 initiates a cascade of intracellular events leading to the internalization of the receptor-ligand complex. This process is crucial for concentrating radiolabeled analogs within the target tumor cells.

Upon stimulation by agonists like this compound, SSTR2 undergoes rapid endocytosis via clathrin-coated pits. This process involves the recruitment of β-arrestin to the cell surface receptor. The agonist-receptor complex then moves into clathrin-coated pits, which invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles. These vesicles subsequently uncoat and fuse with early endosomes, where the ligand and receptor can be sorted for degradation in lysosomes or recycled back to the cell surface.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe common experimental protocols used to study the cellular uptake and internalization of this compound.

Cell Culture

-

Cell Lines: SSTR2-positive cell lines such as the rat pancreatic tumor cell lines CA20948 and AR42J, or human embryonic kidney (HEK293) and Chinese hamster ovary (CHO-K1) cells stably transfected with the SSTR2 gene are commonly used. SSTR2-negative cell lines like ARO (human anaplastic thyroid tumor) can be used as negative controls.

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (10%), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.

-

Membrane Preparation: Cells expressing SSTR2 are harvested, and the cell membranes are isolated by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., [125I-Tyr3]Octreotide) and varying concentrations of a non-radiolabeled competitor.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Kd (dissociation constant), which is a measure of binding affinity.

Internalization Assay

Internalization assays are used to quantify the amount of radioligand that is taken up by the cells.

-

Cell Plating: SSTR2-expressing cells are seeded in multi-well plates and allowed to adhere.

-

Incubation: The cells are incubated with the radiolabeled this compound at 37°C for different time periods to allow for internalization.

-

Separation of Surface-Bound and Internalized Ligand: At the end of the incubation, the cells are washed with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioligand. The radioactivity in this acid wash represents the membrane-bound fraction.

-

Cell Lysis: The cells are then lysed (e.g., with NaOH) to release the internalized radioligand.

-

Quantification: The radioactivity in the acid wash and the cell lysate are measured separately to determine the amount of surface-bound and internalized ligand, respectively.

Conclusion

The cellular uptake and internalization of this compound are complex, multi-step processes that are fundamental to its application in nuclear medicine. A thorough understanding of the underlying molecular mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of this compound-based diagnostics and therapeutics. This guide provides a foundational resource for professionals in the field, summarizing the current state of knowledge and offering a practical framework for future research.

References

The Pharmacokinetics and Biodistribution of Tyr3-Octreotate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Tyr3-Octreotate, a synthetic analog of somatostatin. This document delves into the preclinical and clinical data, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and nuclear medicine. This compound, particularly in its radiolabeled forms such as 177Lu-DOTA-Tyr3-octreotate (Lutathera®) and 68Ga-DOTA-Tyr3-octreotate, has become a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in these malignancies.

Core Principles of this compound Pharmacokinetics

The therapeutic and diagnostic efficacy of radiolabeled this compound is fundamentally linked to its pharmacokinetic and biodistribution profile. Administered intravenously, it is designed for targeted delivery of radiation to tumor cells while minimizing exposure to healthy tissues.[1] The peptide's journey through the body is characterized by its specific binding to SSTR2, internalization into tumor cells, and subsequent clearance.[2]

Key pharmacokinetic properties include a relatively short serum half-life of the radioactivity, with less than 10% of the injected dose remaining in the serum within three hours post-injection.[1] The primary route of excretion is through the kidneys, with approximately 75% of the injected radioactivity eliminated in the urine within the first 24 hours.[1] This rapid clearance from the blood, coupled with high tumor uptake and retention, results in a favorable therapeutic index.[1]

Preclinical Biodistribution of 177Lu-DOTA-Tyr3-octreotate

Preclinical studies in various animal models have been instrumental in elucidating the biodistribution profile of 177Lu-DOTA-Tyr3-octreotate. These studies consistently demonstrate high uptake in SSTR2-positive tumors and organs.

Quantitative Biodistribution Data in Animal Models

The following table summarizes the biodistribution of 177Lu-DOTA-Tyr3-octreotate in different preclinical models, presenting the data as a percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

| Organ/Tissue | Lewis Rats with CA20948 Pancreatic Tumor | Nude Mice with NCI-H69 SCLC Tumor |

| 4h | 24h | |

| Blood | 0.2 ± 0.1 | 0.03 ± 0.01 |

| Pancreas | 10.3 ± 2.5 | 3.9 ± 0.9 |

| Adrenals | 11.2 ± 1.9 | 4.1 ± 0.8 |

| Kidneys | 3.5 ± 0.5 | 1.8 ± 0.2 |

| Liver | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Spleen | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Lungs | 0.5 ± 0.1 | 0.2 ± 0.1 |

| Bone | 0.3 ± 0.1 | 0.2 ± 0.1 |

| Muscle | 0.1 ± 0.0 | 0.04 ± 0.01 |

| Tumor | 14.8 ± 3.2 | 6.7 ± 1.5 |

| 24h | 72h (3 days) | |

| Tumor | 3.7 | 2.1 |

Clinical Pharmacokinetics and Biodistribution

In human subjects, radiolabeled this compound exhibits a pharmacokinetic profile that enables effective tumor targeting and imaging. The biodistribution is characterized by high uptake in tumors expressing SSTR2, as well as in organs with physiological SSTR2 expression such as the pituitary gland, thyroid, spleen, kidneys, and liver.

Human Pharmacokinetic and Dosimetric Parameters

The following table presents key pharmacokinetic and dosimetric parameters for 177Lu-DOTA-Tyr3-octreotate in patients with neuroendocrine tumors.

| Parameter | Value | Reference |

| Biological Half-life (serum) | < 3 hours for >90% of injected dose | |

| Primary Excretion Route | Renal | |

| Urinary Excretion (24h) | ~75% of injected dose | |

| Tumor-to-Kidney Residence Time Ratio | 1.5 (advantageous for tumor dosing) | |

| Tumor-to-Spleen Residence Time Ratio | 2.1 | |

| Mean Absorbed Dose to Tumor (1g) | 0.3 Gy/MBq |

Experimental Protocols

Preclinical Biodistribution Study Protocol for 177Lu-DOTA-Tyr3-octreotate

This protocol outlines a typical methodology for assessing the biodistribution of 177Lu-DOTA-Tyr3-octreotate in a tumor-bearing rodent model.

1. Radiolabeling of DOTA-Tyr3-octreotate with Lutetium-177

-

Dissolve DOTA-Tyr3-octreotate in a suitable buffer (e.g., 0.02M acetic acid).

-

Add 177LuCl3 to the peptide solution.

-

Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30-60 minutes).

-

Determine the radiochemical purity using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

2. Animal Model

-

Utilize an appropriate animal model, such as nude mice or Lewis rats, bearing a somatostatin receptor-positive tumor xenograft (e.g., NCI-H69 human small cell lung cancer or CA20948 rat pancreatic tumor).

3. Administration of the Radiopharmaceutical

-

Administer a defined activity of 177Lu-DOTA-Tyr3-octreotate intravenously (i.v.) to the tumor-bearing animals.

4. Biodistribution Analysis

-

At predetermined time points post-injection (e.g., 4, 24, 72 hours), euthanize groups of animals.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

5. Data Analysis

-

Calculate the mean and standard deviation of the %ID/g for each tissue at each time point.

-

Analyze the data to determine the uptake and clearance characteristics of the radiopharmaceutical in different organs, with a focus on tumor uptake and retention versus uptake in non-target organs.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the application of this compound, the following diagrams have been generated using the DOT language.

Caption: Signaling Pathway of [177Lu]Lu-DOTA-Tyr3-octreotate.

Caption: Preclinical Evaluation Workflow for Radiolabeled this compound.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of [Tyr3]Octreotate

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr3]Octreotate is a synthetic analog of the hormone somatostatin, which is of significant interest in nuclear medicine for the diagnosis and therapy of neuroendocrine tumors that overexpress somatostatin receptors.[1] By incorporating a chelating agent, these peptides can be radiolabeled for imaging or peptide receptor radionuclide therapy (PRRT).[1] The following document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of [Tyr3]Octreotate utilizing the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.

Overall Synthesis Strategy

The synthesis of [Tyr3]Octreotate is typically performed using an Fmoc-based solid-phase strategy on a 2-chlorotrityl chloride (2-CTC) resin.[1] This super acid-sensitive resin allows for the cleavage of the completed peptide chain under mild acidic conditions, which helps in preserving the acid-labile side-chain protecting groups.[1] The synthesis involves a series of iterative cycles of Fmoc deprotection and amino acid coupling, followed by on-resin cyclization to form the disulfide bridge, cleavage from the resin, and finally, purification of the crude peptide.[1]

Experimental Protocols

Materials and Reagents

| Reagent | Purpose | Typical Supplier |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for peptide synthesis | Sigma-Aldrich, Novabiochem |

| Fmoc-protected amino acids | Building blocks for the peptide chain | Sigma-Aldrich, Bachem |

| Dichloromethane (DCM) | Solvent for resin swelling and washing | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | Fisher Scientific |

| N,N-Diisopropylethylamine (DIPEA) | Base for amino acid activation | Sigma-Aldrich |

| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich |

| HBTU/HOBt or HATU | Coupling reagents | Sigma-Aldrich |

| Iodine | Oxidizing agent for cyclization | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Scavenger during cleavage | Sigma-Aldrich |

| Diethyl ether | For peptide precipitation | Fisher Scientific |

Protocol 1: Resin Preparation and Loading of the First Amino Acid

This protocol describes the attachment of the C-terminal amino acid, Threonine, to the 2-chlorotrityl chloride resin.

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (e.g., 1.0 mmol/g substitution) in dichloromethane (DCM) for 15-30 minutes in a peptide synthesis vessel.

-

Loading Solution Preparation: In a separate container, dissolve Fmoc-Thr(tBu)-OH (1.5 equivalents relative to resin capacity) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in DCM.

-

Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times), and then dry under vacuum.

Protocol 2: Peptide Chain Elongation

This iterative process involves the sequential removal of the Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF.

-

Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

Once the coupling is complete, drain the reaction mixture and wash the peptide-resin with DMF (3 times) and DCM (3 times).

-

Repeat the deprotection and coupling steps for each amino acid in the [Tyr3]Octreotate sequence: D-Phe - Cys(Trt) - Tyr(tBu) - D-Trp(Boc) - Lys(Boc) - Thr(tBu) - Cys(Trt) - Thr(tBu)-OH .

Protocol 3: On-Resin Cyclization

Cyclization is performed on the resin-bound peptide to favor intramolecular disulfide bond formation.

-

Iodine-Mediated Oxidation:

-

Swell the peptide-resin in DMF.

-

Add a solution of iodine (e.g., 10 equivalents) in DMF.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF until the filtrate is colorless, followed by washing with DCM.

-

Protocol 4: Cleavage from Resin and Deprotection

-

Cleavage from Resin:

-

Wash the cyclized peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Purification